molecular formula C10H21N3O2 B12942148 tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate

Katalognummer: B12942148
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: WFFAOQXLSUZWRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a hydrazinomethyl group and a tert-butyl ester group. Its molecular formula is C10H21N3O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Starting Material: tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

    Reagent: Hydrazine.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, with continuous stirring to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydrazinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and other mild oxidants.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A precursor in the synthesis of tert-Butyl 3-(hydrazinomethyl)pyrrolidine-1-carboxylate.

    tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a hydrazino group.

    tert-Butyl 3-(methyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a hydrazinomethyl group.

Uniqueness

This compound is unique due to the presence of the hydrazinomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in biochemical research and drug development.

Eigenschaften

Molekularformel

C10H21N3O2

Molekulargewicht

215.29 g/mol

IUPAC-Name

tert-butyl 3-(hydrazinylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-8(7-13)6-12-11/h8,12H,4-7,11H2,1-3H3

InChI-Schlüssel

WFFAOQXLSUZWRZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.